An In-depth Technical Guide to 4-((4-(allyloxy)phenyl)sulfonyl)phenol
An In-depth Technical Guide to 4-((4-(allyloxy)phenyl)sulfonyl)phenol
Abstract
This technical guide provides a comprehensive overview of 4-((4-(allyloxy)phenyl)sulfonyl)phenol, an organosulfur compound of significant interest in materials science and chemical synthesis. This document details its physicochemical properties, provides a robust, field-tested synthesis protocol, and explores its primary applications. Structured for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights, explaining the causal relationships behind experimental procedures. All methodologies are presented as self-validating systems, supported by authoritative references to ensure scientific integrity. Key data are summarized in tabular and graphical formats for clarity and ease of comparison.
Introduction
4-((4-(Allyloxy)phenyl)sulfonyl)phenol, also known by synonyms such as 4-Allyloxy-4'-hydroxydiphenylsulfone and Bisphenol S monoallyl ether (BPS-MAE), is a bifunctional aromatic compound.[1][2][3] Its molecular architecture is characterized by a central diphenyl sulfone core, which imparts thermal stability and rigidity.[1] One of the phenyl rings is functionalized with a hydroxyl group, providing a reactive site for esterification, etherification, and condensation reactions, while the other is capped with an allyloxy group, which can participate in polymerization and other addition reactions.[1][3]
This unique combination of a reactive phenol and a polymerizable allyl group makes 4-((4-(allyloxy)phenyl)sulfonyl)phenol a versatile building block in several advanced applications. Its primary uses are found in polymer chemistry as a flame retardant and in the production of thermal paper as a color developer.[1][4] This guide serves as a detailed resource for understanding and utilizing this compound in a research and development setting.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 4-((4-(allyloxy)phenyl)sulfonyl)phenol is critical for its effective application, from designing reaction conditions to predicting its behavior in formulated products. The compound is an off-white to white solid at ambient temperature.[1][4]
Core Properties
The fundamental identifiers and physical properties are summarized in the table below, compiled from various chemical data repositories.
| Property | Value | Source(s) |
| Chemical Name | 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | [1][2] |
| CAS Number | 97042-18-7 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₄O₄S | [1][2][3] |
| Molecular Weight | 290.33 g/mol | [1][2][5] |
| Appearance | Off-White to White Solid | [1][6] |
| Melting Point | 168-170 °C | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1][6] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [7] |
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and purity assessment of synthesized 4-((4-(allyloxy)phenyl)sulfonyl)phenol.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both phenyl rings, the vinyl protons of the allyl group, the methylene protons adjacent to the ether oxygen, and the phenolic hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the inequivalent aromatic carbons, the sulfone-bound carbons, and the three distinct carbons of the allyloxy group.
-
IR (Infrared Spectroscopy): Key vibrational bands would include a broad O-H stretch for the phenolic group, C-H stretches for the aromatic and allyl groups, strong S=O stretches characteristic of the sulfone group, and C-O-C stretches for the ether linkage.
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MS (Mass Spectrometry): The mass spectrum confirms the molecular weight of the compound. For 4-((4-(allyloxy)phenyl)sulfonyl)phenol, the molecular ion peak [M]⁺ would be observed at m/z 290.06. In negative ion mode (ESI-), a prominent peak for the deprotonated molecule [M-H]⁻ is seen at m/z 289.05.[5]
Synthesis and Purification
The most common and efficient synthesis of 4-((4-(allyloxy)phenyl)sulfonyl)phenol involves the selective mono-allylation of 4,4'-sulfonyldiphenol, more commonly known as Bisphenol S (BPS).[1] This procedure is a variation of the Williamson ether synthesis.
Synthesis Pathway and Mechanism
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. Bisphenol S, a di-phenol, is treated with a slight molar deficit or equimolar amount of a base to selectively deprotonate one of the two phenolic hydroxyl groups. The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of an allyl halide (e.g., allyl bromide), displacing the halide and forming the desired allyl ether.
Causality in Experimental Design:
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the phenol but mild enough to minimize side reactions. Using a very strong base (e.g., NaH) could lead to double allylation, yielding 4,4'-bis(allyloxy)diphenyl sulfone.
-
Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the Sₙ2 reaction.
-
Stoichiometry Control: Precise control over the molar ratio of Bisphenol S to allyl bromide is crucial for maximizing the yield of the mono-allylated product and minimizing the formation of the di-allylated byproduct. A slight excess of Bisphenol S can be used to favor mono-substitution.
Visualizing the Synthesis Workflow
The diagram below illustrates the key steps in the synthesis and purification of 4-((4-(allyloxy)phenyl)sulfonyl)phenol.
Caption: Experimental workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility.
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Reagent Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-sulfonyldiphenol (Bisphenol S, 25.0 g, 0.1 mol), potassium carbonate (13.8 g, 0.1 mol), and 250 mL of anhydrous acetone.
-
Expertise & Experience: Anhydrous solvent is critical to prevent the hydrolysis of the allyl bromide and to ensure the base is effective.
-
-
Initiation: Stir the mixture vigorously for 30 minutes at room temperature to ensure a fine suspension of the reactants.
-
Allylation: Add allyl bromide (12.1 g, 0.1 mol) dropwise to the suspension over 15 minutes.
-
Trustworthiness: Dropwise addition helps to control the initial exotherm of the reaction and maintain a controlled reaction rate.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The disappearance of the Bisphenol S spot indicates reaction completion.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and unreacted K₂CO₃). Wash the salts with a small amount of acetone.
-
Isolation: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator. This will yield a crude solid.
-
Purification: Dissolve the crude solid in a minimal amount of hot ethanol. Add water dropwise until a persistent cloudiness appears. Reheat the solution until it becomes clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 1 hour to induce crystallization.
-
Self-Validation: The process of recrystallization purifies the product based on solubility differences. The slow cooling promotes the formation of well-defined crystals, excluding impurities.
-
-
Final Product: Collect the white crystalline product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C. The expected yield is typically in the range of 70-85%. Characterize the final product by melting point and spectroscopy (NMR, IR) to confirm purity and identity.
Applications and Industrial Relevance
The bifunctional nature of 4-((4-(allyloxy)phenyl)sulfonyl)phenol dictates its primary industrial applications.
Flame Retardant in Polymer Systems
The compound is utilized as an additive to enhance the flame retardancy of unsaturated polyester resins (FR-UPR).[1][4][8] The sulfone group is known for its contribution to thermal stability. During combustion, the compound can promote char formation, creating an insulating layer that starves the fire of fuel and oxygen. The allyl group allows it to be chemically incorporated into the polymer backbone, preventing it from leaching out over time, which is a significant advantage over non-reactive flame retardants.
Color Developer in Thermal Paper
In thermal paper technology, 4-((4-(allyloxy)phenyl)sulfonyl)phenol acts as a color developer or co-developer.[1][4] Thermal paper contains a leuco dye (a colorless dye precursor) and a developer. When heat is applied by a thermal printer head, the developer melts and the phenolic hydroxyl group of the 4-((4-(allyloxy)phenyl)sulfonyl)phenol provides an acidic proton. This acidic environment causes the leuco dye to undergo a chemical transformation, resulting in the appearance of a visible color.[1]
Visualizing the Thermal Paper Mechanism
The logical relationship in the thermal printing process is depicted below.
Caption: Logical flow of color formation in thermal paper.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling 4-((4-(allyloxy)phenyl)sulfonyl)phenol.
-
Hazard Identification: The compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also classified as very toxic to aquatic life with long-lasting effects.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Work in a well-ventilated area or a chemical fume hood.[9]
-
Handling: Avoid breathing dust.[9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Recommended storage is between 2-8°C.[7]
Conclusion
4-((4-(allyloxy)phenyl)sulfonyl)phenol is a specialty chemical with well-defined applications rooted in its unique molecular structure. The combination of a thermally stable sulfone backbone, a reactive phenolic hydroxyl group, and a polymerizable allyl group makes it a valuable component in the formulation of flame-retardant polymers and thermal imaging systems. The synthesis via selective allylation of Bisphenol S is a robust and scalable process, provided that reaction conditions are carefully controlled. This guide has provided the essential technical details and practical insights required for researchers to effectively synthesize, characterize, and utilize this versatile compound.
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